- Synthesis and characterization of masked aminopyrazolecarboxylic acid synthons, Journal of Organic Chemistry, 1989, 54(2), 428-31
Cas no 92406-53-6 (Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, methyl ester
- ETHYL 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE HYDROCHLORIDE
- methyl 5-amino-1-methylpyrazole-3-carboxylate
- 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER
- WUIXVASZWOGVEU-UHFFFAOYSA-N
- BCP26607
- STL415450
- FCH881899
- AB59765
- AX8215974
- ST24025399
- FT-
- DTXSID60536895
- MFCD10697500
- AKOS006302940
- EN300-92101
- SCHEMBL1312720
- DS-15754
- Methyl 5-amino-1-methylpyrazole-3-carboxylic acid
- 1431962-59-2
- SY108171
- Z1198277533
- DB-001055
- CS-W022857
- methyl5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 92406-53-6
-
- MDL: MFCD10697500
- Inchi: 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3
- InChI Key: WUIXVASZWOGVEU-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(N)N(C)N=1)OC
Computed Properties
- Exact Mass: 155.069476538g/mol
- Monoisotopic Mass: 155.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 70.1
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 326.2±22.0 °C at 760 mmHg
- Flash Point: 151.1±22.3 °C
- Refractive Index: 1.584
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AK546-1g |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 97% | 1g |
2295.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AK546-5g |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 97% | 5g |
9169CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AK546-250mg |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 97% | 250mg |
1207CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AK546-100mg |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |
92406-53-6 | 97% | 100mg |
580CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0403-1g |
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
92406-53-6 | 96% | 1g |
2501.73CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0403-5g |
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
92406-53-6 | 96% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0403-500mg |
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
92406-53-6 | 96% | 500mg |
1653.68CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0403-250mg |
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
92406-53-6 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0403-100mg |
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
92406-53-6 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0403-50mg |
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester |
92406-53-6 | 96% | 50mg |
831.08CNY | 2021-05-08 |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Production Method
Production Method 1
Production Method 2
- Preparation of heteroarylbenzylpiperidinylbenzonitrile derivatives ad analogs for use as lipid synthesis modulators, United States, , ,
Production Method 3
- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,
Production Method 4
- Studies on dihydropyridines. II. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activities, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3235-52
Production Method 5
- Pyrazolecarboxamide derivatives as 5-HT2B receptor antagonists, their intermediates, pharmaceutical compositions containing them, and prevention or treatment of 5-HT2B receptor-related diseases using them, Japan, , ,
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 16 h, rt
- Preparation of benzopyrazolodiazepinones compounds as Sppl2A inhibitors, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of pyrazole-3-carboxylic acid amide derivatives as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Production Method 8
- Heterocyclic modulators of lipid synthesis, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of heterocyclic-fused imidazole benzoylpiperidine derivatives as modulators of lipid synthesis, World Intellectual Property Organization, , ,
Production Method 10
- Compound having ERK kinase inhibitory activity and use thereof, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of pyrazole-3-carboxamide derivatives as 5-HT2B receptor antagonists, World Intellectual Property Organization, , ,
Production Method 12
- Dihydropyrazolo[3,4-b]pyridine derivatives, Japan, , ,
Production Method 13
- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,
Production Method 14
- Preparation of dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection or of HBV-induced diseases, World Intellectual Property Organization, , ,
Production Method 15
- Preparation of 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid amide derivatives and related compounds as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Raw materials
- 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-[[(phenylmethoxy)carbonyl]amino]-, methyl ester
- methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
- methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Preparation Products
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Suppliers
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Overview
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, also known by its CAS number 92406-53-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of this compound consists of a pyrazole ring with substituents at positions 1, 3, and 5, making it a versatile platform for further chemical modifications and functionalization.
The synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels.
One of the most promising applications of this compound lies in its use as a precursor for advanced materials. For instance, its ability to form coordination complexes with transition metals has been leveraged in the development of novel catalysts for industrial processes. Additionally, studies have shown that this compound can serve as a building block for constructing bioactive molecules, potentially leading to new drug candidates in the pharmaceutical industry.
Recent research has focused on understanding the electronic properties of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate through computational modeling and experimental techniques such as UV-vis spectroscopy and cyclic voltammetry. These studies have revealed its potential as an electron-deficient aromatic system, making it suitable for applications in optoelectronics and sensor technologies.
In terms of biological activity, this compound has demonstrated moderate inhibitory effects against certain enzymes, suggesting its potential role in therapeutic interventions. Collaborative efforts between chemists and biologists have led to the identification of specific binding sites and mechanisms of action, paving the way for further optimization studies.
The environmental impact of synthesizing and using Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has also been a topic of interest. Green chemistry approaches, such as solvent-free reactions and recycling strategies, have been implemented to minimize waste generation and reduce energy consumption during production.
In conclusion, Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 92406-53-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future innovations in materials science and biotechnology.
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